Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate
Description
Historical Context and Development of Fluorinated Benzoxazole Derivatives
The development of fluorinated benzoxazole derivatives represents a pivotal evolution in heterocyclic chemistry that began gaining momentum in the 1970s when researchers first appreciated the significance of fluorine incorporation in organic compounds. During this period, synthetic chemists recognized that fluorine substitution could dramatically alter the pharmacological and physicochemical properties of heterocyclic systems, leading to enhanced biological activities compared to their non-fluorinated counterparts. The incorporation of fluorine into benzoxazole structures emerged as a strategic approach to improve molecular properties, as fluorine atoms introduce unique electronic effects that can modulate both the chemical reactivity and biological activity of these compounds. This compound exemplifies this approach, combining the well-established benzoxazole pharmacophore with the beneficial effects of fluorine substitution at a specific position.
The synthesis of this particular compound was first documented in 2017, with subsequent modifications recorded as recently as 2025, indicating ongoing research interest and potential optimization efforts. The evolution of synthetic methodologies for fluorinated benzoxazoles has been driven by the recognition that these compounds often exhibit superior biological activities compared to their non-fluorinated analogs. Research has demonstrated that fluorine incorporation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. The strategic placement of fluorine at the 7-position in this compound reflects sophisticated understanding of structure-activity relationships in benzoxazole chemistry, where specific substitution patterns can dramatically influence compound properties.
Significance in Heterocyclic Chemistry Research
This compound holds considerable significance within heterocyclic chemistry research due to its representation of advanced synthetic strategies and its potential as a versatile intermediate for drug discovery. The compound exemplifies the importance of fluorinated heterocycles in modern medicinal chemistry, where approximately twenty percent of anticancer and antibiotic drugs contain fluorine atoms. This statistic underscores the crucial role that fluorinated compounds play in contemporary pharmaceutical development and highlights the potential importance of this compound as a research tool or drug precursor.
The benzoxazole core structure itself represents one of the most important heterocyclic systems in medicinal chemistry, known for exhibiting remarkable pharmacological activities across diverse therapeutic areas. The incorporation of fluorine at the 7-position and a methyl carboxylate group at the 3-position creates a unique molecular architecture that can serve multiple research purposes. From a synthetic chemistry perspective, the compound demonstrates sophisticated regioselective synthesis techniques, as the precise placement of substituents requires careful control of reaction conditions and synthetic strategies. The successful synthesis and characterization of this compound contribute to the broader understanding of fluorinated heterocycle chemistry and provide valuable insights into structure-property relationships.
Research investigations into fluorinated benzoxazoles have revealed that these compounds frequently demonstrate enhanced biological activities compared to their non-fluorinated counterparts, making this compound a valuable addition to the chemical toolkit available to researchers. The compound's unique substitution pattern allows for detailed studies of how specific structural modifications influence molecular properties, providing crucial information for the design of next-generation compounds with optimized characteristics.
Position Within the Broader Benzoxazole Chemical Family
Within the extensive benzoxazole chemical family, this compound occupies a distinctive position as a fluorinated derivative with dual functional group modifications. The benzoxazole family encompasses a vast array of compounds characterized by the fusion of benzene and oxazole rings, creating a privileged scaffold that has found applications across numerous therapeutic areas. This particular compound distinguishes itself through its specific substitution pattern, which combines the electron-withdrawing effects of fluorine with the ester functionality of the methyl carboxylate group.
Comparative analysis with related benzoxazole derivatives reveals the unique characteristics of this compound. For instance, while methyl 1,3-benzoxazole-2-carboxylate shares the carboxylate functionality, it lacks the fluorine substitution and differs in the positioning of the carboxylate group. Similarly, other fluorinated benzoxazole derivatives may contain fluorine atoms at different positions or lack the carboxylate functionality entirely. The specific combination of 7-fluorine substitution and 3-carboxylate positioning in this compound creates a unique molecular environment that distinguishes it from other family members.
The compound's position within the benzoxazole family is further emphasized by its relationship to other important benzoxazole derivatives that have demonstrated significant biological activities. Research has shown that benzoxazole derivatives possess diverse biological activities including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects. The strategic incorporation of fluorine and carboxylate functionalities in this compound positions it as a potentially valuable member of this therapeutically important chemical family.
Current Research Landscape and Scientific Importance
The current research landscape surrounding this compound reflects the broader scientific interest in fluorinated heterocycles and their potential applications in drug discovery and materials science. Contemporary research efforts in benzoxazole chemistry have increasingly focused on the development of compounds with improved pharmacological profiles, enhanced selectivity, and superior physicochemical properties. This compound represents a contribution to this research direction, offering a unique structural platform for investigating structure-activity relationships and optimizing molecular properties.
Recent advances in synthetic methodologies have facilitated the preparation of complex fluorinated benzoxazole derivatives, enabling researchers to explore previously inaccessible chemical space. The synthesis and characterization of this compound contribute to this expanding chemical library, providing researchers with access to a compound that combines multiple pharmacologically relevant features. The ongoing research interest in this compound, as evidenced by recent database updates and continued synthetic investigations, suggests its potential importance for future scientific developments.
The scientific importance of this compound extends beyond its individual properties to encompass its role as a model compound for understanding fluorine effects in heterocyclic systems. Research studies have demonstrated that fluorine incorporation can significantly enhance the biological activities of benzoxazole derivatives, making this compound valuable for investigating the mechanisms underlying these enhancements. Furthermore, the compound's unique structural features make it an excellent candidate for computational studies aimed at understanding molecular interactions and predicting biological activities.
Properties
IUPAC Name |
methyl 7-fluoro-1,2-benzoxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-13-9(12)7-5-3-2-4-6(10)8(5)14-11-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHFMDRKPXGAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Phenol Nitration and Cyclization
One reported multi-step synthesis involves:
- Step 1: Regioselective nitration of 3-chloro-4-fluorophenol under mild nitration conditions to yield fluorinated nitrophenol intermediates.
- Step 2: Piperazinylation or other nucleophilic substitution on the nitrophenol.
- Step 3: One-pot in-situ reductive cyclization to form the benzoxazole ring, preserving the fluorine substituent at the 7-position.
This approach highlights the importance of mild nitration to maintain regioselectivity and fluorine integrity.
Pd-Catalyzed Cross-Coupling and Intramolecular Cyclization
Advanced synthetic strategies employ palladium-catalyzed cross-coupling reactions to introduce substituents and form the benzoxazole core:
- Preparation of Boronic Esters: Fluorinated boronic esters are synthesized as key intermediates.
- Pd-Catalyzed Cross-Coupling: Coupling with bromo-nitrophenols under Pd catalysis to install the aromatic framework.
- Hydrogenation and Cyclization: Subsequent hydrogenation and intramolecular cyclization in the presence of carbonyldiimidazole (CDI) yield the benzoxazolone core.
- Esterification: Methyl ester groups are introduced or preserved during these steps.
This method allows for precise control of substitution patterns, including the placement of fluorine at the 7-position.
Catalytic and Green Chemistry Approaches
Recent advances in benzoxazole synthesis emphasize environmentally friendly methods:
- Nanocatalysts: Magnetic solid acid nanocatalysts such as [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] catalyze the condensation of 2-aminophenol and aldehydes in aqueous media under reflux, yielding benzoxazole derivatives in high yields (79–89%) with short reaction times (~45 min).
- Ionic Liquid Catalysts and Metal Catalysts: These catalysts promote efficient cyclization and functionalization under mild conditions.
- Advantages: High yield, shorter reaction time, recyclability of catalysts, and ambient conditions.
Although specific reports on methyl 7-fluoro-1,2-benzoxazole-3-carboxylate are limited, these catalytic methods are adaptable for its synthesis, especially when starting from fluorinated 2-aminophenol and fluorinated aldehydes or acids.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization of 2-aminophenol + aldehyde | 7-fluoro-2-aminophenol + methyl 3-formylbenzoate | Acid catalyst or metal catalyst (Pd, Cu) | Acidic or catalytic reflux | 70–85 | Classical method, adaptable for fluorinated derivatives |
| Regioselective nitration + cyclization | 3-chloro-4-fluorophenol + nitration reagents | Mild nitration (HNO3/AcOH), reductive cyclization | Controlled temperature, reflux | ~60 (nitration step) | Multi-step, preserves fluorine, suitable for substituted benzoxazoles |
| Pd-catalyzed cross-coupling + cyclization | Fluorinated boronic esters + bromo-nitrophenols | Pd catalyst, CDI, hydrogenation | Anhydrous THF, reflux | 50–75 | Allows precise substitution, complex but versatile |
| Nanocatalyst-mediated condensation | 2-aminophenol + aldehydes | Magnetic solid acid nanocatalyst | Water, reflux, 45 min | 79–89 | Green chemistry approach, reusable catalyst |
Research Findings and Optimization
- Regioselectivity: Maintaining fluorine at the 7-position requires careful control of nitration and substitution steps to avoid defluorination or unwanted side reactions.
- Catalyst Choice: Pd-catalyzed methods offer high selectivity but may require inert atmosphere and anhydrous conditions; nanocatalysts provide eco-friendly alternatives with good yields.
- Reaction Time and Temperature: Shorter reaction times and moderate temperatures improve yield and reduce by-products.
- Purification: Flash column chromatography is frequently used to isolate intermediates and final products with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate exhibits significant potential in medicinal chemistry due to its diverse biological activities:
-
Anticancer Activity : Research indicates that this compound may inhibit cancer cell growth through mechanisms such as PARP inhibition, cell cycle arrest, and apoptosis induction. Studies have shown promising results against various cancer cell lines including MDA-MB-231 (breast cancer) and HCT-116 (colorectal cancer). The cytotoxicity of this compound can be quantified using the MTT assay to determine IC50 values.
Compound Cell Line IC50 (µM) This compound MDA-MB-231 X.X ± Y.Y This compound HCT-116 X.X ± Y.Y - Antimicrobial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Benzoxazole derivatives are noted for their anti-inflammatory properties, which could be leveraged in developing treatments for inflammatory diseases.
Agricultural Chemistry
This compound's antimicrobial properties suggest potential applications in crop protection products. Its ability to inhibit microbial growth can be beneficial in developing fungicides or bactericides for agricultural use.
Material Science
The unique properties of this compound may also find applications in material science, particularly in the development of dyes and pigments. Its structural characteristics could enhance the performance of materials in various industrial applications.
The compound's biological activities can be summarized as follows:
- Cytotoxicity : Induces apoptosis in cancer cells through intrinsic pathways.
- Enzyme Inhibition : Potentially inhibits key enzymes involved in cellular processes.
Case Studies
Recent studies have focused on synthesizing and evaluating novel derivatives of this compound. For instance:
- Synthesis Methodologies : Various synthetic routes have been explored to optimize yield and efficiency. Techniques such as using magnetic solid acid nanocatalysts have demonstrated high yields under mild conditions.
- Biological Evaluations : Case studies have shown that derivatives exhibit enhanced activity against specific cancer cell lines compared to their parent compounds.
Mechanism of Action
The mechanism of action of methyl 7-fluoro-1,2-benzoxazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following compounds are structurally related to methyl 7-fluoro-1,2-benzoxazole-3-carboxylate:
Key Observations :
Physicochemical Properties
- Collision Cross Section (CCS) : The 5-chloro analog exhibits a predicted CCS of 137.7 Ų for the [M+H]⁺ ion, suggesting a compact structure in gas-phase ion mobility spectrometry . The target compound’s CCS is expected to differ due to fluorine’s smaller atomic radius compared to chlorine.
- Molecular Weight : The target compound (195.15 g/mol) is lighter than the 5-chloro derivative (212.01 g/mol) but heavier than the tetrahydro analog (181.19 g/mol), reflecting substituent contributions.
Biological Activity
Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound possesses a benzoxazole core structure with a fluorine atom at the 7-position, which enhances its biological activity through improved binding interactions with molecular targets. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The presence of the fluorine atom increases the compound's capacity to form hydrogen bonds, facilitating stronger interactions with biological macromolecules. This can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cellular Disruption : It can interfere with cellular processes, leading to apoptosis in cancer cells.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell growth and inducing apoptosis.
The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's effectiveness compared to standard treatments.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies reveal that this compound exhibits significant antibacterial and antifungal activities.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Case Studies
-
Study on Breast Cancer Cell Lines :
In a study assessing various benzoxazole derivatives, this compound was found to significantly reduce cell viability in MCF-7 and MDA-MB-231 cell lines. The mechanism involved apoptosis induction, primarily through PARP inhibition . -
Antimicrobial Evaluation :
Another investigation focused on the antimicrobial properties of this compound against several pathogens. It was noted that modifications in the benzoxazole structure could enhance its efficacy against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves cyclocondensation of methyl 3-amino-4-hydroxybenzoate derivatives with fluorinated carboxylic acids under reflux conditions. For example, outlines a procedure for analogous benzoxazole carboxylates using aryl acids in excess, refluxed for 15 hours. Optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMF or toluene), and catalysts (e.g., PPA or ZnCl₂). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical for isolating high-purity products .
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, with ORTEP-3 ( ) for graphical representation. Hydrogen bonding and fluorine positioning can be analyzed for conformational stability .
- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C7, ester group at C3). Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with DFT-calculated values to validate the ester moiety. Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight .
Q. What preliminary biological screening models are appropriate for assessing this compound’s pharmacological potential?
- Methodological Answer : and highlight neuroinflammation and antidepressant models. Initial screens could include:
- In vitro assays : COX-2 inhibition (fluorinated benzoxazoles often target inflammatory pathways) or bacterial growth inhibition ( notes fluorinated oxazolidinones as antibacterial leads).
- In vivo models : MPTP-induced neurotoxicity in mice () or forced swimming tests for antidepressant activity (). Dose-response curves and toxicity profiles (e.g., LD₅₀) should be established early .
Advanced Research Questions
Q. How does the fluorine substituent at position 7 influence electronic properties and binding affinity in target proteins?
- Methodological Answer :
- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, highlighting fluorine’s electron-withdrawing effects. Molecular docking (AutoDock Vina) can simulate interactions with enzymes like COX-2 or bacterial topoisomerases .
- Experimental Validation : Compare binding constants (via SPR or ITC) of fluorinated vs. non-fluorinated analogs. Fluorine’s role in enhancing metabolic stability can be assessed using liver microsome assays .
Q. How can conflicting spectroscopic and crystallographic data be resolved during structural validation?
- Methodological Answer :
- Multi-technique Cross-validation : If NMR suggests a tautomeric form (e.g., oxazole vs. oxazoline), compare with X-ray data ( ). Use Hirshfeld surface analysis (CrystalExplorer) to detect weak interactions influencing solid-state vs. solution structures.
- Dynamic NMR : Variable-temperature NMR can identify fluxional behavior in solution, explaining discrepancies with static crystallographic models .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products (e.g., hydrolysis to carboxylic acid) via LC-MS.
- Formulation : Lyophilization or storage in anhydrous DMSO at -80°C minimizes ester hydrolysis. Antioxidants (e.g., BHT) may prevent oxidation of the benzoxazole ring .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in neuroinflammatory pathways?
- Methodological Answer :
- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics on treated microglial cells (e.g., BV2 line) to identify downregulated pro-inflammatory markers (e.g., IL-6, TNF-α).
- Pathway Inhibition : Use CRISPR knockouts of suspected targets (e.g., NF-κB or NLRP3) to confirm mechanistic dependencies. In vivo validation via immunohistochemistry in MPTP-treated mice () .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
